molecular formula C19H20ClN3O2 B277858 N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-chlorobenzamide

N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-chlorobenzamide

カタログ番号 B277858
分子量: 357.8 g/mol
InChIキー: IPGHAGDRQFWJDW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-chlorobenzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications in various types of cancer. Sorafenib was first approved by the US Food and Drug Administration in 2005 for the treatment of advanced renal cell carcinoma (RCC) and later for hepatocellular carcinoma (HCC).

作用機序

Sorafenib inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway. The MAPK/ERK pathway is activated in many types of cancer and promotes cell proliferation, survival, and angiogenesis. By inhibiting RAF kinases, Sorafenib blocks the activation of the MAPK/ERK pathway and reduces cell proliferation and angiogenesis. Sorafenib also inhibits VEGFR 2 and 3, which are involved in angiogenesis, and PDGFR β, which is involved in cell proliferation and survival. By inhibiting these receptors, Sorafenib reduces angiogenesis and tumor growth.
Biochemical and Physiological Effects
Sorafenib has been shown to have several biochemical and physiological effects. In vitro studies have shown that Sorafenib inhibits cell proliferation and induces apoptosis in cancer cells. Sorafenib also inhibits angiogenesis and reduces the production of pro-inflammatory cytokines. In vivo studies have shown that Sorafenib reduces tumor growth and metastasis in animal models of cancer. Sorafenib has also been shown to have anti-angiogenic and anti-inflammatory effects in animal models of arthritis and colitis.

実験室実験の利点と制限

Sorafenib has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in vitro and in vivo. However, Sorafenib also has limitations for lab experiments. It is a non-specific kinase inhibitor that can inhibit the activity of multiple kinases. This can make it difficult to determine the specific target of Sorafenib in a particular experiment. Sorafenib is also a cytotoxic agent that can induce cell death in non-cancer cells, which can complicate the interpretation of results.

将来の方向性

There are several future directions for the research of Sorafenib. One direction is to investigate the use of Sorafenib in combination with other therapeutic agents for the treatment of cancer. Sorafenib has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. Another direction is to investigate the use of Sorafenib in other types of cancer, such as lung cancer and breast cancer. Sorafenib has shown promising results in preclinical studies of these cancers. Finally, there is a need to develop more specific kinase inhibitors that can target the specific kinases involved in cancer without inhibiting other kinases. This will improve the efficacy and reduce the side effects of kinase inhibitors like Sorafenib.

合成法

The synthesis of Sorafenib involves a multi-step process that starts with the condensation of 4-chloro-3-nitrobenzoic acid with 4-acetylpiperazine to form 4-(4-acetylpiperazin-1-yl)-3-nitrobenzoic acid. The nitro group is then reduced to an amino group using palladium on carbon and hydrogen gas. The resulting amine is then coupled with 2-(4-chloroanilino)-4-nitrophenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form Sorafenib.

科学的研究の応用

Sorafenib has been extensively studied for its potential therapeutic applications in various types of cancer, including RCC, HCC, and thyroid cancer. It has also been investigated for its anti-angiogenic and anti-inflammatory properties. Sorafenib inhibits the activity of several kinases, including RAF kinases, vascular endothelial growth factor receptor (VEGFR) 2 and 3, platelet-derived growth factor receptor (PDGFR) β, and c-KIT. By inhibiting these kinases, Sorafenib blocks cell proliferation, angiogenesis, and tumor growth.

特性

製品名

N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-chlorobenzamide

分子式

C19H20ClN3O2

分子量

357.8 g/mol

IUPAC名

N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-chlorobenzamide

InChI

InChI=1S/C19H20ClN3O2/c1-14(24)22-9-11-23(12-10-22)18-8-3-2-7-17(18)21-19(25)15-5-4-6-16(20)13-15/h2-8,13H,9-12H2,1H3,(H,21,25)

InChIキー

IPGHAGDRQFWJDW-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl

正規SMILES

CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。